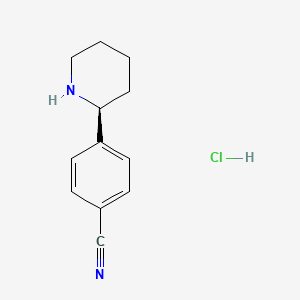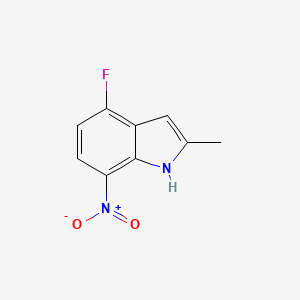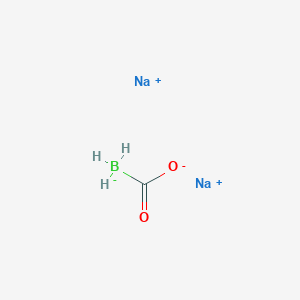
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is a synthetic monosaccharide that serves as a building block for the synthesis of polysaccharides and oligosaccharides. This compound is particularly valuable in glycosylation processes, facilitating the creation of glycosides. It has significant potential in research aimed at combating various maladies, including cancer, bacterial infections, and inflammatory disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside typically involves the protection of hydroxyl groups followed by glycosylation. The process begins with the selective protection of the hydroxyl groups on the glucopyranoside ring using benzyl groups. The acetamido group is then introduced to the 2-position of the glucopyranoside ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetamido group.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like benzyl chloride. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions include various glycosides and modified monosaccharides, which can be further used in the synthesis of more complex carbohydrates .
科学的研究の応用
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for glycosylation reactions, aiding in the synthesis of complex carbohydrates.
Biology: The compound is used in studies related to cell surface glycosylation and its role in cell signaling and recognition.
Medicine: Research involving this compound focuses on its potential therapeutic applications in treating cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the production of glycosides, which have applications in pharmaceuticals and biotechnology.
作用機序
The mechanism of action of 2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound is also used in glycosylation reactions but has different protective groups.
Benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Similar in structure but with acetyl groups instead of benzyl groups.
Uniqueness
2-Acetamido-1,3,6-tri-O-benzyl-2-deoxy-B-D-glucopyranoside is unique due to its specific protective groups, which provide stability and facilitate selective reactions. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides .
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6/c1-21(31)30-26-28(34-18-23-13-7-3-8-14-23)27(32)25(20-33-17-22-11-5-2-6-12-22)36-29(26)35-19-24-15-9-4-10-16-24/h2-16,25-29,32H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIDJUZUBPQHV-HWVUQVAQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B7947607.png)
![BENZYL N-[(3R,4R)-4-HYDROXYPYRROLIDIN-3-YL]CARBAMATE](/img/structure/B7947629.png)
![Carbamic acid, N-[(3R,4R)-4-fluoro-3-pyrrolidinyl]-, phenylmethyl ester, rel-](/img/structure/B7947634.png)








